molecular formula C18H34O3 B13953674 Methyl 8-oxoheptadecanoate CAS No. 54575-44-9

Methyl 8-oxoheptadecanoate

Cat. No.: B13953674
CAS No.: 54575-44-9
M. Wt: 298.5 g/mol
InChI Key: FMBGLCLEWQEIHI-UHFFFAOYSA-N
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Description

Methyl 8-oxoheptadecanoate is an organic compound belonging to the class of fatty acid methyl esters It is a derivative of heptadecanoic acid, characterized by the presence of a keto group at the 8th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-oxoheptadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl heptadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure selective oxidation at the 8th carbon position.

Another method involves the esterification of 8-oxoheptadecanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This reaction is carried out under reflux conditions to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes. These processes utilize continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxoheptadecanoate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts like acid or base.

Major Products

    Oxidation: 8-oxoheptadecanoic acid.

    Reduction: Methyl 8-hydroxyheptadecanoate.

    Substitution: Various esters, amides, and thioesters depending on the nucleophile used.

Scientific Research Applications

Methyl 8-oxoheptadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of methyl 8-oxoheptadecanoate involves its interaction with specific molecular targets and pathways. The keto group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the ester group can undergo hydrolysis, releasing the active 8-oxoheptadecanoic acid, which may interact with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptadecanoate: Lacks the keto group, making it less reactive in certain chemical reactions.

    Methyl 3-oxoheptadecanoate: Has the keto group at the 3rd carbon position, leading to different reactivity and applications.

    Methyl 8-hydroxyheptadecanoate: Contains a hydroxyl group instead of a keto group, affecting its chemical properties and biological activity.

Uniqueness

Methyl 8-oxoheptadecanoate is unique due to the specific positioning of the keto group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable in research and industrial applications where specific reactivity is required.

Properties

CAS No.

54575-44-9

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

methyl 8-oxoheptadecanoate

InChI

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21-2/h3-16H2,1-2H3

InChI Key

FMBGLCLEWQEIHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCC(=O)OC

Origin of Product

United States

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